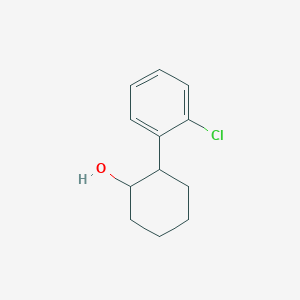
2-(2-Chlorophenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H15ClO. It is a derivative of cyclohexanol, where a chlorine atom is substituted at the ortho position of the phenyl ring attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps. The process can be summarized as follows:
Grignard Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.
Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to obtain 1-(2-chlorophenyl)cyclohexene.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, makes the process efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy ketones, substituted phenyl derivatives, and reduced alcohols .
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chlorophenyl)cyclohexanone: A ketone derivative with similar structural features.
2-(2-Chlorophenyl)cyclohexane: A hydrocarbon derivative without the hydroxyl group.
2-(2-Chlorophenyl)cyclohexanol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
2-(2-Chlorophenyl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorine atom. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Actividad Biológica
2-(2-Chlorophenyl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclohexanol moiety substituted with a chlorophenyl group. This structural configuration is critical for its biological activity, influencing its interactions with various biological targets.
The mechanism of action for this compound involves its ability to interact with specific molecular targets such as receptors and enzymes. The hydroxyl group and the chlorophenyl substituent play essential roles in modulating the activity of these targets, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Study : A study conducted using the agar well diffusion method showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent .
- Anticancer Research : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2 |
Clave InChI |
YXADWCNDSYNYQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















